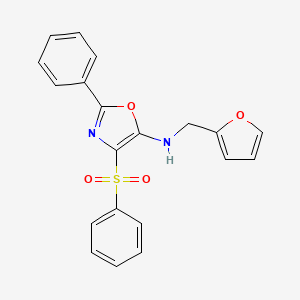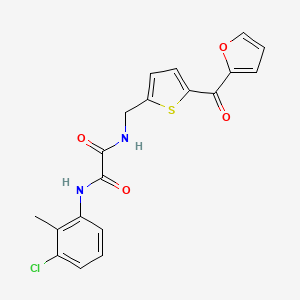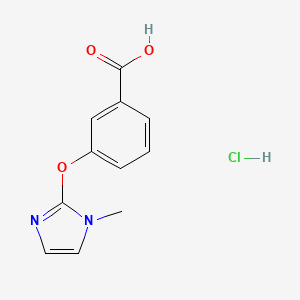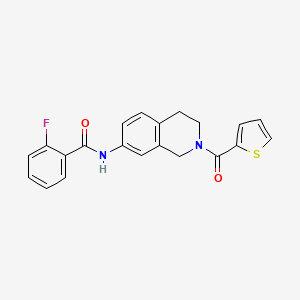![molecular formula C23H16N4O3 B2955860 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034463-86-8](/img/structure/B2955860.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, a phenyl ring, an isoxazole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a planar structure due to the presence of the aromatic rings. The different functional groups would likely contribute to a variety of potential intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi stacking .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, it might be expected to have a relatively high melting point and boiling point due to the presence of multiple aromatic rings and the potential for intermolecular interactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has shown that compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide are synthesized through reactions involving cyclic oxalyl compounds and hydrazones. One study focused on the synthesis of pyrazole carboxylic acids and their derivatives from 4-benzoyl-5-phenyl-furan-2,3-dione, a structurally related compound (Akcamur et al., 1986). Another explored the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones (Ilhan et al., 2005).
Potential Bioactive Compounds
Research has identified various compounds synthesized from benzo[b]furan derivatives, which are structurally similar to the chemical . These compounds have been investigated for their potential bioactive properties. For instance, one study synthesized compounds from visnaginone, a benzo[b]furan derivative, exploring their potential bioactive characteristics (Abdel Hafez et al., 2001).
Antiviral Activity
Certain derivatives of furan compounds have been studied for their antiviral activity. One notable study reported the synthesis of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives from a compound similar to this compound. These compounds exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Antimicrobial and Antitubercular Activity
Studies have also been conducted on the antimicrobial and antitubercular properties of similar furan derivatives. For example, dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines showed significant in vitro antimycobacterial activity (Kantevari et al., 2011). Another study synthesized and evaluated the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl derivatives (Hamed et al., 2020).
Orientations Futures
The compound could potentially be investigated for a variety of applications, given the wide range of biological activities exhibited by compounds with similar functional groups. Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its physical and chemical properties in more detail .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their effects on lung carcinoma cell lines .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to affect apoptosis in lung carcinoma cell lines .
Pharmacokinetics
The mtt assay has been used to measure the cytotoxicity effect of similar compounds against lung carcinoma cell lines .
Result of Action
Similar compounds have been shown to have cytotoxic effects on lung carcinoma cell lines .
Action Environment
It’s known that the introduction of certain elements into the phenyl ring of similar compounds can improve their activity .
Propriétés
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-29-20)16-8-9-18-17(13-16)22(30-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKNTMRNSCSPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)




![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)

![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)
